molecular formula C21H32O4 B12566305 Undecyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 259267-44-2

Undecyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12566305
CAS No.: 259267-44-2
M. Wt: 348.5 g/mol
InChI Key: APDRVAYWVPTPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a chemical compound that belongs to the class of hydroxycinnamic acid derivatives It is characterized by the presence of an undecyl ester group attached to a 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with undecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Undecyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Undecyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of undecyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate stands out due to its undecyl ester group, which enhances its lipophilicity and potential for use in lipid-based formulations. This unique structural feature may improve its bioavailability and efficacy in various applications .

Properties

CAS No.

259267-44-2

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

undecyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H32O4/c1-3-4-5-6-7-8-9-10-11-16-25-21(23)15-13-18-12-14-19(22)20(17-18)24-2/h12-15,17,22H,3-11,16H2,1-2H3

InChI Key

APDRVAYWVPTPAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.